

2,4-Difluoro-3-methylbenzoyl chloride chemical properties

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Compound of Interest

Compound Name: 2,4-Difluoro-3-methylbenzoyl chloride

Cat. No.: B048248

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An In-Depth Technical Guide to **2,4-Difluoro-3-methylbenzoyl Chloride** for Advanced Chemical Synthesis

Introduction

2,4-Difluoro-3-methylbenzoyl chloride is a highly reactive acyl chloride that serves as a crucial intermediate in the synthesis of complex organic molecules. Its trifunctional aromatic scaffold, featuring two fluorine atoms, a methyl group, and a reactive benzoyl chloride moiety, makes it a valuable building block, particularly in the fields of pharmaceutical and agrochemical research. The strategic incorporation of fluorine is a widely recognized strategy in medicinal chemistry to enhance critical drug-like properties such as metabolic stability, binding affinity, and lipophilicity.^{[1][2]} This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **2,4-Difluoro-3-methylbenzoyl chloride** for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of **2,4-Difluoro-3-methylbenzoyl chloride** are summarized below. This data is essential for its proper handling, reaction setup, and analytical characterization.

Property	Value	Source
CAS Number	112857-70-2	[3]
Molecular Formula	C ₈ H ₅ ClF ₂ O	[4] [5]
Molecular Weight	190.58 g/mol	[6]
Appearance	Colorless to light yellow liquid	[7]
Density	~1.31 g/mL	[6]
Boiling Point	103 °C at 20 mbar	[8]
Refractive Index (n ₂₀ /D)	~1.50 - 1.53	[6]
InChIKey	BMMDDDOEASRDKX-UHFFFAOYSA-N	[5]

Predicted Spectroscopic Data

While experimental spectra require laboratory acquisition, the expected characteristics can be predicted based on the molecular structure. Mass spectrometry data, in particular, can be computationally estimated with high accuracy.

Data Type	Predicted Values
Monoisotopic Mass	189.9997 Da
Predicted Collision Cross Section (CCS) for [M+H] ⁺	129.2 Å ²
¹ H NMR	Aromatic protons (2H), methyl protons (3H).
¹³ C NMR	Carbonyl carbon (~165-170 ppm), aromatic carbons (including C-F coupled carbons), methyl carbon.
IR Spectroscopy	Strong C=O stretch for acyl chloride (~1770-1810 cm ⁻¹), C-F stretches, aromatic C-H and C=C bands.

Predicted mass data sourced from PubChem.[\[5\]](#)

Synthesis and Mechanistic Rationale

The standard and most industrially viable method for preparing **2,4-Difluoro-3-methylbenzoyl chloride** is through the chlorination of its corresponding carboxylic acid, 2,4-Difluoro-3-methylbenzoic acid. Thionyl chloride (SOCl_2) is the preferred reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO_2 and HCl), which simplifies purification.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is a representative procedure adapted from standard methods for acyl chloride synthesis.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Step 1: Reaction Setup

- In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2,4-Difluoro-3-methylbenzoic acid (1.0 eq).
- Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl_2) (typically 2-3 eq). A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to accelerate the reaction.

Causality: The inert atmosphere is critical to prevent the hydrolysis of both the thionyl chloride reagent and the acyl chloride product by atmospheric moisture.[\[11\]](#)[\[12\]](#) DMF acts as a catalyst by forming a Vilsmeier intermediate, which is a more potent acylating agent than SOCl_2 itself.

Step 2: Reaction Execution

- Stir the mixture at room temperature. A brisk evolution of gas (SO_2 and HCl) should be observed.[\[8\]](#)
- Once the initial gas evolution subsides, slowly heat the reaction mixture to reflux (approx. 76 °C, the boiling point of SOCl_2).
- Maintain the reflux for 2-4 hours, or until the evolution of gas ceases, indicating the completion of the reaction.

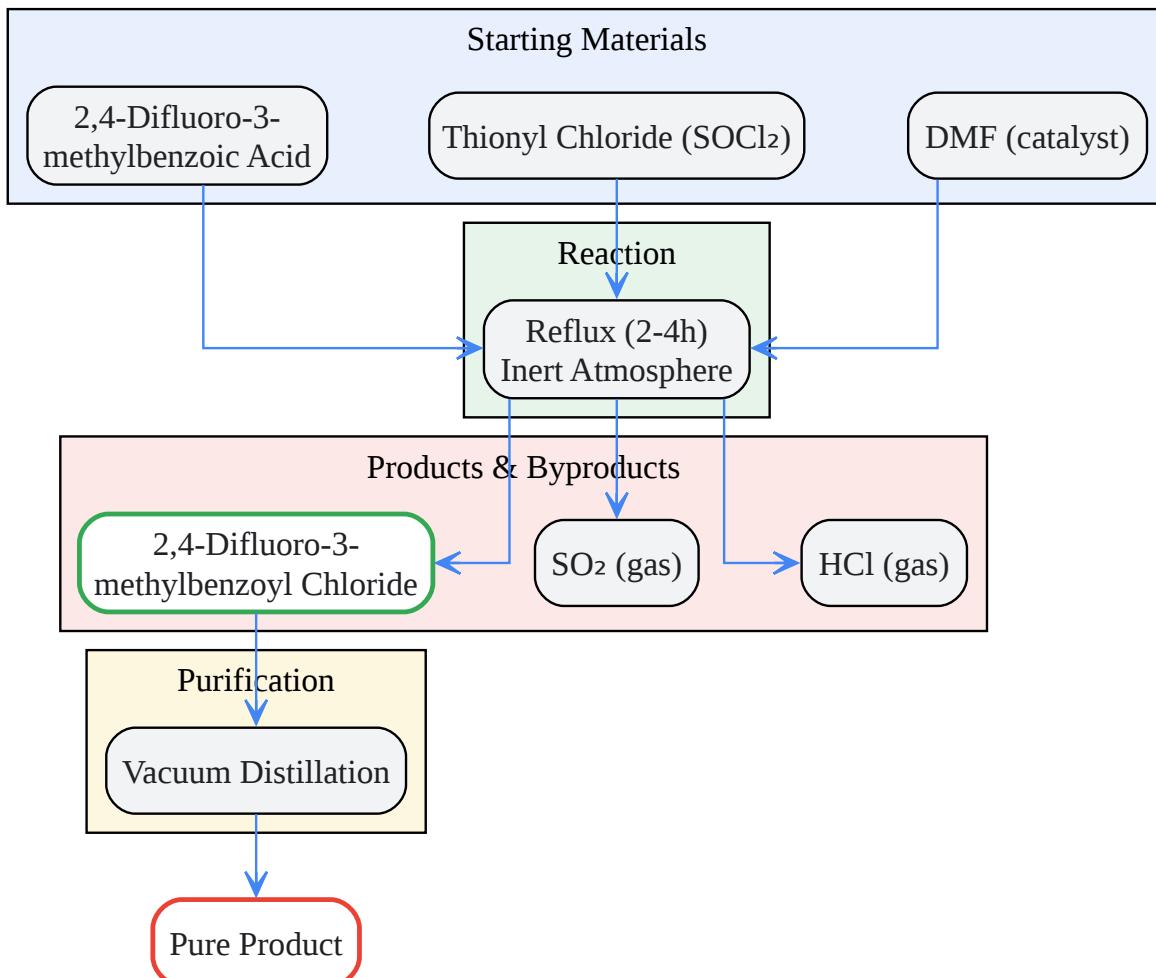
Causality: Heating to reflux ensures the reaction goes to completion by providing the necessary activation energy. The cessation of gas evolution is a reliable visual cue that the starting carboxylic acid has been fully consumed.

Step 3: Work-up and Purification

- Cool the reaction mixture to room temperature.
- Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, the crude product can be co-evaporated with an inert, high-boiling solvent like toluene.
- The resulting crude **2,4-Difluoro-3-methylbenzoyl chloride** can be purified by fractional distillation under high vacuum to yield the final product as a clear liquid.[\[8\]](#)[\[10\]](#)

Causality: Vacuum distillation is the purification method of choice because it allows for the separation of the product from non-volatile impurities at a temperature below its decomposition point.

Synthesis Workflow Diagram

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Caption: Synthesis of **2,4-Difluoro-3-methylbenzoyl chloride**.

Reactivity and Handling

Core Reactivity

The chemical behavior of **2,4-Difluoro-3-methylbenzoyl chloride** is dominated by the high electrophilicity of the carbonyl carbon. The chlorine atom is an excellent leaving group, making the compound susceptible to nucleophilic acyl substitution.

- Hydrolysis: It reacts violently with water to hydrolyze back to the parent carboxylic acid and hydrochloric acid.[11][13] This moisture sensitivity necessitates storage under inert, anhydrous conditions.[11][12]
- Reaction with Alcohols: In the presence of a base (like pyridine or triethylamine), it reacts with alcohols to form esters. The base serves to neutralize the HCl byproduct.
- Reaction with Amines: It reacts readily with primary and secondary amines to form the corresponding amides. This is one of its most common applications in medicinal chemistry.

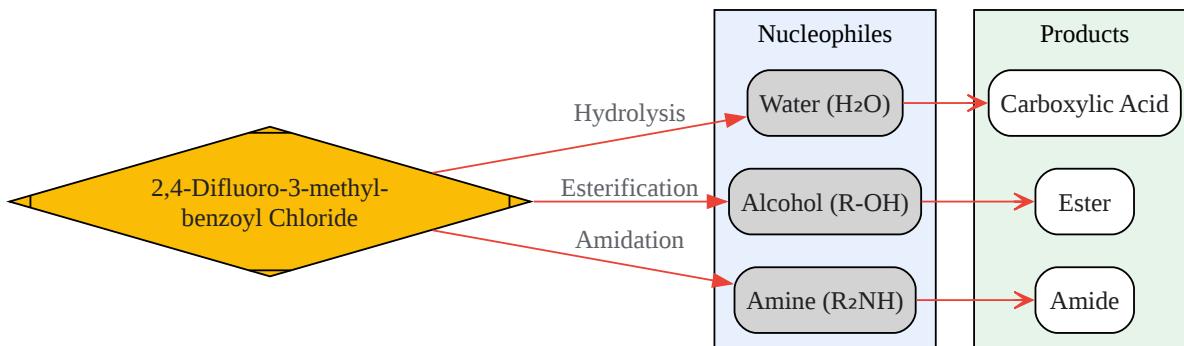
Safety and Handling

2,4-Difluoro-3-methylbenzoyl chloride is a corrosive and hazardous chemical that requires strict safety protocols.[6]

- Hazards: Causes severe skin burns and serious eye damage.[13] It is harmful if swallowed or inhaled and is a lachrymator (causes tears).[12] Thermal decomposition generates toxic fumes, including hydrogen chloride and hydrogen fluoride.[13]
- Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[13]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture, heat, and incompatible materials such as strong bases, oxidizing agents, and alcohols.[12][13]
- First Aid:
 - Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11][13]
 - Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][13]
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][13]

- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][13]

Reaction Pathways Diagram



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Caption: Common reactions of **2,4-Difluoro-3-methylbenzoyl chloride**.

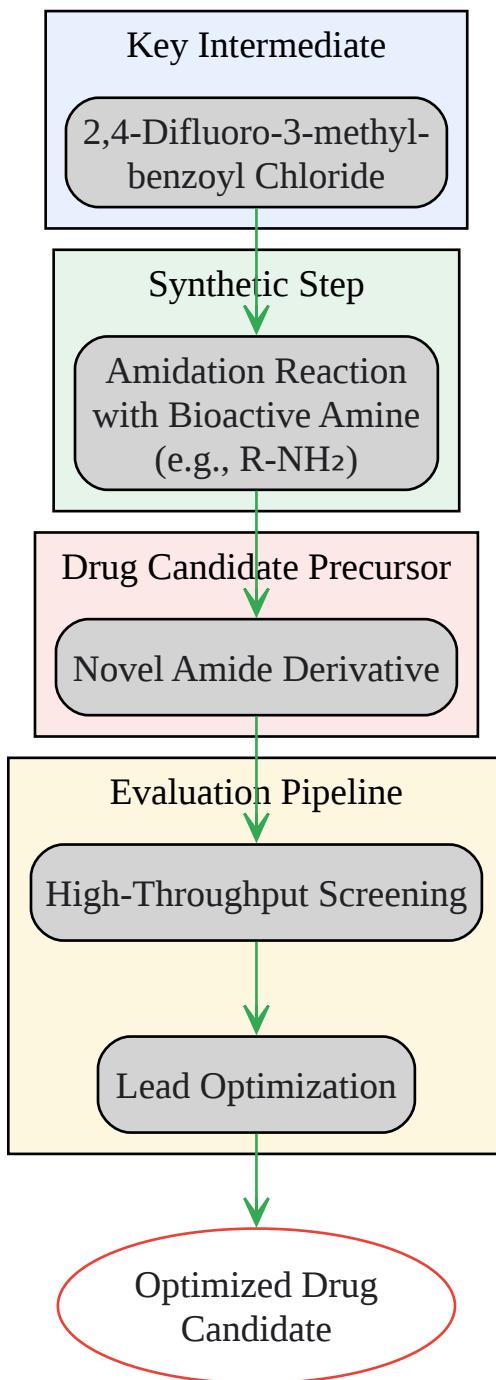
Applications in Drug Discovery and Development

The utility of **2,4-Difluoro-3-methylbenzoyl chloride** stems from its role as a scaffold for introducing the 2,4-difluoro-3-methylphenyl moiety into larger molecules. This particular substitution pattern is of high interest in drug design.

- Bioisosteric Replacement: Fluorine atoms are often used as bioisosteres for hydrogen atoms or hydroxyl groups. Their introduction can block sites of metabolism, thereby increasing a drug's half-life.[2]
- Modulation of pKa and Conformation: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which can be critical for optimizing drug-receptor interactions.
- Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity to the target.

- Role as a Chemical Intermediate: It is a key intermediate for synthesizing a wide range of compounds, including potential anti-inflammatory, analgesic, and anticancer agents.[1][7][14] The benzoyl chloride group allows for facile coupling with various nucleophiles to build molecular libraries for screening.

Drug Synthesis Application Workflow



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Caption: Role in the drug discovery pipeline.

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